3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine
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Overview
Description
3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine is a synthetic compound characterized by the presence of fluorinated sulfonyl groups attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-(trifluoromethoxy)benzenesulfonyl azetidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases or catalysts to facilitate the reaction.
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl fluorides.
Reduction: Sulfides, thiols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing fluorinated sulfonyl groups.
Biology: Investigated for its potential as a bioorthogonal reagent due to its unique reactivity.
Medicine: Explored for its potential use in drug discovery, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine involves the interaction of its sulfonyl groups with various molecular targets. The fluorinated sulfonyl groups can participate in electron donor-acceptor interactions, hydrogen bonding, and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethyl phenyl sulfone
- Fluorosulfonyl phenyl azetidine
- Trifluoromethoxy phenyl sulfone
Uniqueness
Compared to similar compounds, 3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine is unique due to the presence of both fluorinated sulfonyl groups and an azetidine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-[4-(trifluoromethoxy)phenyl]sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO5S2/c17-11-1-5-13(6-2-11)27(22,23)15-9-21(10-15)28(24,25)14-7-3-12(4-8-14)26-16(18,19)20/h1-8,15H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFNFEMMHNJVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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